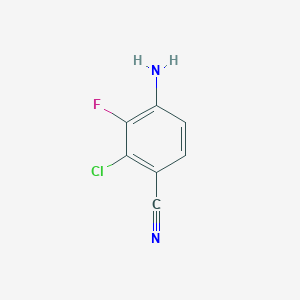

4-Amino-2-chloro-3-fluorobenzonitrile

Overview

Description

“4-Amino-2-chloro-3-fluorobenzonitrile” is a chemical compound with the CAS Number: 757247-99-7 . It has a molecular weight of 170.57 . The IUPAC name for this compound is this compound .

Synthesis Analysis

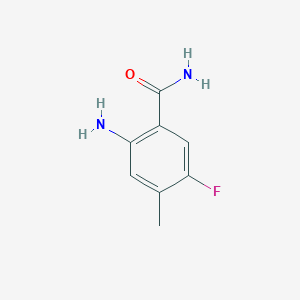

The synthesis of benzonitriles, which includes “this compound”, often involves the conversion of the corresponding benzoic acids to its chloride and then to its amide followed by dehydration . Another method involves heating the acid with one equivalent of an arylsulphonamide and two equivalents of phosphorus pentachloride .

Molecular Structure Analysis

The linear formula for “this compound” is C7H4ClFN2 . The InChI key for this compound is XSTLYVVLZCCQOC-UHFFFAOYSA-N .

Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .

Scientific Research Applications

Chemical Fixation of Carbon Dioxide

4-Amino-2-chloro-3-fluorobenzonitrile, a type of aminobenzonitrile, has been investigated for its role in the chemical fixation of carbon dioxide. A study by Kimura et al. (2012) explored the use of aminobenzonitriles in transforming CO₂ into quinazoline-2,4(1H,3H)-diones, highlighting the potential of these compounds in carbon capture and utilization processes (Kimura, Sunaba, Kamata, & Mizuno, 2012).

Intramolecular Charge Transfer

Rappoport and Furche (2004) studied 4-(dimethyl)aminobenzonitrile, a similar compound, for its properties of photoinduced intramolecular charge transfer. This research provides insights into the photophysics and photochemistry of aminobenzonitriles, which is relevant for understanding the behavior of this compound in different states (Rappoport & Furche, 2004).

Pharmaceutical Research

In pharmaceutical research, aminobenzonitriles serve as starting materials for synthesizing various biologically active compounds. Nishioka et al. (1992) described the use of an aminobenzonitrile derivative in labeling a novel cholinesterase inhibitor for metabolic studies, demonstrating the utility of these compounds in drug development (Nishioka, Kamada, & Kanamaru, 1992).

Solar Energy Materials

Jeong et al. (2011) explored the use of a perfluorinated compound, closely related to aminobenzonitriles, as an additive in polymer solar cells. This research underscores the potential of such compounds in enhancing the efficiency of solar energy materials (Jeong, Woo, Lyu, & Han, 2011).

Synthesis of Metal Complexes

Govindharaju et al. (2019) utilized 2-aminobenzonitrile for synthesizing and evaluating a binuclear bridged Cr(III) complex. This study contributes to the field of coordination chemistry and showcases the applicability of aminobenzonitriles in the synthesis of metal complexes (Govindharaju et al., 2019).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

Mechanism of Action

Target of Action

It’s often used in laboratory settings for the synthesis of various substances .

Mode of Action

It’s likely that it interacts with its targets through a variety of chemical reactions, potentially involving nucleophilic substitution or free radical reactions .

Biochemical Pathways

Given its chemical structure, it may be involved in reactions at the benzylic position .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Amino-2-chloro-3-fluorobenzonitrile . For instance, it’s important to avoid dust formation, breathing in mist, gas or vapours, and contact with skin and eyes . The compound should be stored in a well-ventilated place, kept cool, and locked up .

Biochemical Analysis

Biochemical Properties

The role of 4-Amino-2-chloro-3-fluorobenzonitrile in biochemical reactions is not well-documented in the literature. It is known that the compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific biochemical context and the other molecules present .

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The stability, degradation, and long-term effects of this compound on cellular function in in vitro or in vivo studies have not been extensively studied .

Properties

IUPAC Name |

4-amino-2-chloro-3-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFN2/c8-6-4(3-10)1-2-5(11)7(6)9/h1-2H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSTLYVVLZCCQOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C#N)Cl)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70697143 | |

| Record name | 4-Amino-2-chloro-3-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70697143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

757247-99-7 | |

| Record name | 4-Amino-2-chloro-3-fluorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=757247-99-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-2-chloro-3-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70697143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[cyclopropyl(2H-1,2,3,4-tetrazol-5-yl)methyl]benzamide](/img/structure/B1524555.png)

![tert-butyl N-[(2-hydroxycyclohexyl)methyl]carbamate](/img/structure/B1524565.png)

![6-bromo-2-(chloromethyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B1524568.png)